6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21-8-7-17(16-5-6-16)25-27(21)14-15-9-11-26(12-10-15)22(29)20-13-23-18-3-1-2-4-19(18)24-20/h1-4,7-8,13,15-16H,5-6,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKURUWAKZOKGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of the dihydropyridazinone core followed by the introduction of the quinoxaline and cyclopropyl groups. The structural formula can be represented as:
This compound features a dihydropyridazinone backbone, which is known for various biological activities, enhanced by the presence of the quinoxaline moiety.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one have been shown to induce cytotoxic effects in various cancer cell lines. A study evaluating related compounds reported IC50 values ranging from 8 to 31 μM against human leukemia cell lines (HL60, K562, U937) . These findings suggest that this compound may also possess similar anticancer activity.
The mechanism through which quinoxaline derivatives exert their biological effects often involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, quinoxaline compounds have been noted to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cancer cell survival . Furthermore, they may induce apoptosis through the activation of caspases in cancer cells .
Other Biological Activities
In addition to anticancer properties, quinoxaline derivatives have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some studies have highlighted the antimicrobial potential of quinoxaline derivatives against various pathogens. For instance, certain derivatives demonstrated significant activity against Schistosoma mansoni, indicating potential use in treating parasitic infections .
- Hypoglycemic Effects : Recent research has suggested that modifications in the quinoxaline structure can lead to compounds with hypoglycemic activity. These derivatives enhance glucose transport and improve insulin sensitivity by modulating GLUT4 and PPAR-γ expression in cellular models .
Case Studies
- Cytotoxicity Against Leukemia : A study on related pyrroloquinoxaline derivatives indicated significant cytotoxicity against leukemia cell lines with IC50 values comparable to standard chemotherapeutic agents . This underscores the potential of related structures for further development.
- Antimicrobial Efficacy : Another investigation into quinoxaline derivatives revealed promising results against bacterial strains and protozoa, suggesting a broad spectrum of antimicrobial activity .
Data Summary
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Motifs
The pyridazin-3-one scaffold is a common feature in all compared compounds. This moiety is known for its hydrogen-bond acceptor properties and planar geometry, which facilitate interactions with biological targets such as enzymes or receptors. Variations in substituents at positions 2 and 6 significantly alter physicochemical and pharmacological profiles.
Substituent Analysis
a. Quinoxaline vs. Quinoline Derivatives
- Quinoline Analog: 6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one (CAS 2309556-90-7, C22H22N4O2, MW 374.4) replaces quinoxaline with quinoline.
b. Piperidine Substituents
- Imidazo[1,2-b]pyridazine Variant: 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097864-47-4, C19H22N6O, MW 350.4) substitutes quinoxaline with imidazopyridazine. This introduces additional hydrogen-bond donors/acceptors, which may improve solubility but increase molecular weight and polar surface area .
- Chloropyridine Derivative: 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one features a 3-chloropyridine group.
c. Alkyl and Heterocyclic Modifications
- Isobutyl-Pyrazole Derivative : 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (C17H25N5O, MW 315.4) replaces cyclopropyl with a pyrazole group. Pyrazole’s hydrogen-bonding capacity and smaller size may enhance solubility but reduce steric shielding compared to cyclopropyl .
Data Table: Structural and Molecular Comparison
Research Implications
- Quinoxaline vs. Quinoline: The target compound’s quinoxaline group likely offers superior binding in targets requiring electron-deficient aromatic systems, such as kinase ATP-binding pockets.
- Cyclopropyl Advantage : The cyclopropyl group minimizes metabolic oxidation compared to linear alkyl chains (e.g., isopropyl in ’s compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
